molecular formula C7H8O3 B1294974 2,5-Dimethyl-3-furoic acid CAS No. 636-44-2

2,5-Dimethyl-3-furoic acid

Cat. No.: B1294974
CAS No.: 636-44-2
M. Wt: 140.14 g/mol
InChI Key: CNTHHNPBADVTRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-furoic acid can be synthesized through several methods. One common route involves the hydrolysis of ethyl 2,5-dimethylfuran-3-carboxylate. The process typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis from ethyl 2,5-dimethylfuran-3-carboxylate can be scaled up for

Properties

IUPAC Name

2,5-dimethylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTHHNPBADVTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212977
Record name 2,5-Dimethyl-3-furoic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-44-2
Record name 2,5-Dimethyl-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Dimethyl-3-furoic acid
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Record name 636-44-2
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Record name 2,5-Dimethyl-3-furoic acid
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Record name 2,5-dimethyl-3-furoic acid
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Record name 2,5-DIMETHYL-3-FUROIC ACID
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Synthesis routes and methods I

Procedure details

2,5-Dimethyl-3-furancarboxylic acid ethyl ester (14.6 g) (synthesized in accordance with the method described in J.A.C.S., 59, 2525 (1937)) was dissolved in ethanol (100 15 ml), and 1N aqueous sodium hydroxide (100 ml) was added. The mixture was stirred at room temperature for 1 hour, and then stirred under reflux for 30 minutes. The mixture was concentrated under reduced pressure, and the residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. precipitated crystals were recrystallized from acetone-hexane to give 2,5-dimethyl-3-furancarboxylic acid (7.3 g) as crystals.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
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Quantity
15 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 3.2 g of ethyl 2,5-dimethylfuran-3-carboxylate, 35 ml of ethanol and 20 ml of 2 N sodium hydroxide was stirred at room temperature for 1.5 hours followed by heating under reflux for an hour. After the reaction mixture was allowed to cool to room temperature, it was concentrated under reduced pressure. The residue was dissolved in water and acidified with diluted sulfuric acid. Precipitated crystals were collected by filtration, washed with water and dried to give 2.27 g of 2,5-dimethylfuran-3-carboxylic acid in a 85% yield.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred and refluxing solution of ethyl sodioacetoacetate (0.5 mole, 78g.) and sodium iodide (1g.) in dry acetone (250 ml.) was added chloroactone (0.54 mol. 50g.) over a period of ten minutes. After one hour the acetone was distilled from the reaction mixture and the residue was diluted with 400 ml. water. The preciptated oil was extracted with ether and the ether removed to yield the intermediate 3-carbethoxy-2,5-hexanedione (75g.). The intermediate (26.4g.) was cyclized by heating under reflux over 5 g. anhydrous oxalic acid for 11/4 hours. The crude ester was saponified by heating under reflux for 45 minutes with potassium hydroxide (26g.) in methanol (200 ml.). The methanol was removed, the residue dissolved in water and the solution acidified to yield 2,5-dimethyl-3-furoic acid (18g.), m.p. 130°-133°.
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0 (± 1) mol
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200 mL
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Synthesis routes and methods V

Procedure details

Saponification of 0.5 g of the ester was accomplished by refluxing 4 hours in 10 ml of 25% aqueous sodium hydroxide. Acidification precipitated the crude acid, which was recrystallized from water to give 2,5-dimethyl-3-furoic acid as white needles, mp 135.5°-136.0° C.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyl-3-furoic acid
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2,5-Dimethyl-3-furoic acid
Reactant of Route 5
2,5-Dimethyl-3-furoic acid
Reactant of Route 6
2,5-Dimethyl-3-furoic acid
Customer
Q & A

Q1: How is 2,5-Dimethyl-3-furoic acid synthesized?

A1: this compound can be synthesized by reacting 3-bromo-5-(carbethoxy)-4,6-dimethyl-2-pyrone with potassium hydroxide (KOH) []. This reaction, which yields this compound as a companion product to Feist's acid, has been studied and discussed in previous research [].

Q2: Does this compound exhibit any anticancer properties?

A2: Research suggests that organotin(IV) complexes containing this compound as a ligand exhibit promising anticancer properties []. Specifically, the complex [SnCy3(DMFU)] (where DMFUH = 2,5‐dimethyl‐3‐furoic acid) demonstrated high antiproliferative activity against a panel of human tumor cell lines, including pancreatic carcinoma, erythroleukemia, and glioblastoma multiform []. This activity is attributed to the induction of apoptosis in the tested cell lines [].

Q3: What is the role of this compound in the organotin(IV) complex's anticancer activity?

A3: While the exact mechanism of action remains to be fully elucidated, this compound likely serves as a ligand, influencing the overall structure and properties of the organotin(IV) complex []. This, in turn, may affect the complex's interaction with biological targets and its cellular uptake, ultimately contributing to its observed anticancer activity [].

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